REACTION_SMILES
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[OH:11][c:12]1[c:13]([CH:14]=[O:15])[cH:16][cH:17][cH:18][c:19]1[O:20][CH3:21].[OH:22][N+:23]([O-:24])=[O:25].[c:1]1([S:7](=[O:8])(=[O:9])[OH:10])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[OH:11][c:12]1[c:13]([CH:14]=[O:15])[c:16]([N+:23](=[O:22])[O-:24])[cH:17][cH:18][c:19]1[O:20][CH3:21].[c:1]1([S:7](=[O:8])(=[O:9])[OH:10])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C=O)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)c1ccccc1
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])c(C=O)c1O
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Name
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Type
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product
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Smiles
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O=S(=O)(O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |